1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonates in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Known for its use in designing emitters with thermally activated delayed fluorescence.
1,1-Bis(trifluoromethyl)hydrazine: Studied for its stability and reactions with various electrophiles.
Uniqueness: 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline core, which imparts unique structural and electronic properties. This makes it particularly valuable in medicinal chemistry for designing novel therapeutic agents .
Biological Activity
1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H10F6N
- Molecular Weight : 269.19 g/mol
- CAS Number : 1980044-17-4
- Physical State : Solid (white to almost white powder)
- Purity : 95% .
Research suggests that the compound exhibits various biological activities through several mechanisms:
-
Neuroprotective Effects :
- Studies have indicated that related compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) can induce dopaminergic cell death through apoptosis in human dopaminergic SH-SY5Y cells. This suggests that derivatives like this compound may also share similar neurotoxic properties or protective actions depending on their structural modifications .
- Antioxidant Activity :
- Cytotoxicity :
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Neuroprotection | Apoptosis prevention in dopaminergic cells | |
Antioxidant | Scavenging free radicals | |
Cytotoxicity | Induces cell death in cancer lines |
Case Studies
-
Neuroprotective Study :
- A study evaluated the effects of 1BnTIQ on SH-SY5Y cells and found that it decreased cell viability in a dose-dependent manner while increasing markers of oxidative stress and apoptosis. This finding raises questions about the safety profile of similar compounds like this compound in neuropharmacology .
- Cytotoxicity Evaluation :
Properties
Molecular Formula |
C11H9F6N |
---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
1,1-bis(trifluoromethyl)-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C11H9F6N/c12-10(13,14)9(11(15,16)17)8-4-2-1-3-7(8)5-6-18-9/h1-4,18H,5-6H2 |
InChI Key |
ATFRHKBHMIAPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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